1-(2,5-difluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]methanesulfonamide
Description
1-(2,5-difluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]methanesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of difluorophenyl, hydroxyphenyl, and methanesulfonamide functional groups, which contribute to its unique chemical properties and reactivity.
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2NO4S/c1-18(22,10-13-3-6-16(25-2)7-4-13)12-21-26(23,24)11-14-9-15(19)5-8-17(14)20/h3-9,21-22H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLHGQWIEGTYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-difluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Difluorophenyl Intermediate: The starting material, 2,5-difluorobenzene, undergoes a halogenation reaction to introduce the fluorine atoms.
Introduction of the Hydroxyphenyl Group: The difluorophenyl intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-methoxybenzoyl chloride to form the corresponding ketone.
Reduction and Alkylation: The ketone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride. The alcohol is then alkylated with 2-methylpropyl bromide to introduce the desired alkyl group.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-difluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2,5-difluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The unique chemical structure of this compound makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Research: It can be used as a tool compound to study the effects of sulfonamide derivatives on various biological pathways.
Mécanisme D'action
The mechanism of action of 1-(2,5-difluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]methanesulfonamide involves its interaction with molecular targets such as mutant p53 proteins. The compound binds to the mutant p53 protein and reconforms it to a conformation that exhibits anti-cancer activity . This interaction can activate downstream effectors involved in tumor suppression, thereby inhibiting cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,5-difluorophenyl)-N-(2-hydroxy-3-(4-chlorophenyl)-2-methylpropyl)methanesulfonamide: Similar structure with a chlorine atom instead of a methoxy group.
1-(2,5-difluorophenyl)-N-(2-hydroxy-3-(4-nitrophenyl)-2-methylpropyl)methanesulfonamide: Similar structure with a nitro group instead of a methoxy group.
Uniqueness
1-(2,5-difluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]methanesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(2,5-difluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]methanesulfonamide?
The synthesis of this compound involves multi-step reactions, including sulfonamide bond formation and regioselective fluorination. Key parameters include:
- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and product stability .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency, while alcohols (e.g., methanol) improve solubility of intermediates .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) is used to activate sulfonyl chloride intermediates .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures yields >95% purity .
Q. How can researchers ensure structural fidelity during synthesis and purification?
Analytical validation is critical:
- NMR spectroscopy : - and -NMR confirm the positions of fluorine substituents and hydroxy/methoxy groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] or [M+Na]) with <5 ppm error .
- X-ray crystallography : Resolves conformational stability of the 2-methylpropyl and 4-methoxyphenyl moieties .
Q. What analytical techniques are recommended for assessing purity and stability?
- HPLC-DAD/UV : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) detect impurities at 254 nm .
- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset >150°C) .
- Solubility profiling : Solubility in DMSO (≥50 mg/mL) and aqueous buffers (pH 7.4, <0.1 mg/mL) informs formulation strategies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or compound degradation:
- Dose-response validation : Use standardized assays (e.g., ATP-based viability tests) with IC values normalized to positive controls .
- Metabolic stability testing : Incubate the compound with liver microsomes (human/rodent) to identify degradation products via LC-MS .
- Target engagement assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinity (K) to rule off-target effects .
Q. What experimental designs are suitable for studying environmental fate and ecotoxicology?
Adopt methodologies from environmental chemistry frameworks:
- OECD 307 guideline : Aerobic/anaerobic soil degradation studies under controlled humidity and temperature (20–25°C) .
- Bioconcentration factor (BCF) modeling : Use logP (octanol-water partition coefficient) and molecular weight to predict bioaccumulation .
- Ecotoxicology assays : Daphnia magna acute toxicity (48-hour EC) and algal growth inhibition tests (OECD 201) .
Q. How can molecular docking studies improve understanding of structure-activity relationships (SAR)?
- Protein preparation : Retrieve target structures (e.g., kinases, GPCRs) from the PDB; optimize hydrogen bonding and protonation states .
- Docking protocols : Use AutoDock Vina or Glide with flexible ligand sampling to account for conformational changes .
- Free energy calculations : MM-GBSA or alchemical methods (e.g., FEP+) refine binding mode predictions .
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Quality control (QC) thresholds : Set acceptance criteria for purity (≥95%), residual solvents (<500 ppm), and endotoxin levels (<0.1 EU/mg) .
- Reference standards : Include in-house or commercially sourced standards for each assay plate .
- Statistical normalization : Apply Z-score or percent inhibition normalization to minimize inter-experimental variability .
Q. How can researchers model the compound’s pharmacokinetic (PK) properties?
- In silico tools : Use ADMET Predictor or SwissADME to estimate bioavailability, plasma protein binding, and CYP450 interactions .
- In vivo PK studies : Administer IV/oral doses in rodents; collect plasma samples for LC-MS/MS analysis (non-compartmental modeling) .
- Tissue distribution : Radiolabel the compound (e.g., ) to track accumulation in organs .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in different solvents?
- Method standardization : Use the shake-flask method (24-hour equilibration) with HPLC quantification .
- pH adjustment : Test solubility in buffered solutions (pH 1.2–7.4) to mimic physiological conditions .
- Co-solvent systems : Evaluate PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
Q. What statistical approaches reconcile discrepancies in IC50_{50}50 values across cell lines?
- Meta-analysis : Pool data from ≥3 independent studies; apply random-effects models to account for heterogeneity .
- Covariate adjustment : Normalize for cell doubling time, passage number, and media composition .
- Sensitivity analysis : Identify outlier cell lines via Grubbs’ test or robust regression .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
